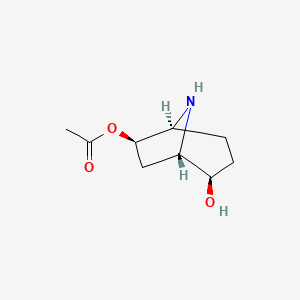
Baogongteng a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Baogongteng A can be synthesized using synthetic 6β-acetoxy-tropinone as the starting material . The synthetic route involves several steps, including alkylation, condensation, reduction, protection, and oxidation . The industrial production methods typically involve chemical resolution to prepare chiral analogs of this compound .
Analyse Chemischer Reaktionen
Baogongteng A undergoes various chemical reactions, including:
Oxidation: The oxidation of tropanol derivatives with CrO3 to yield tropanone derivatives.
Reduction: Reduction of bicyclic nitriles with LiAlH4 or NaBH4.
Substitution: Alkylation of 3-hydroxypyridine with benzylbromide.
Common reagents used in these reactions include LiAlH4, NaBH4, CrO3, and benzylbromide . Major products formed from these reactions include tropanone derivatives and bicyclic hydroxy nitriles .
Wissenschaftliche Forschungsanwendungen
Baogongteng A has several scientific research applications:
Chemistry: Used as a starting material for synthesizing chiral analogs and studying structure-activity relationships.
Biology: Acts as a muscarinic agonist, influencing various biological processes.
Medicine: Investigated for its potential in treating glaucoma and cardiovascular diseases.
Industry: Utilized in the development of new muscarinic agonists for drug development.
Wirkmechanismus
Baogongteng A exerts its effects by acting as a muscarinic agonist, selectively targeting M2-muscarinic receptors . It has high affinity for M2-receptors and lower affinity for other muscarinic receptor subtypes . The compound influences intracellular signaling pathways, leading to its hypotensive and miotic effects .
Vergleich Mit ähnlichen Verbindungen
Baogongteng A is compared with other tropane alkaloids, such as:
Scopolamine: Both are tropane alkaloids, but this compound acts as a muscarinic agonist, while scopolamine is an antagonist.
Pilocarpine: This compound has a stronger miotic effect than pilocarpine and is used for similar therapeutic purposes.
Atropine: Unlike this compound, atropine exhibits anticholinergic activity.
This compound’s unique selectivity for M2-receptors and its potent miotic activity distinguish it from these similar compounds .
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
[(1S,2R,5S,6R)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate |
InChI |
InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m0/s1 |
InChI-Schlüssel |
FSXBMHMVOFJROW-RBXMUDONSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H](CC[C@@H]1N2)O |
Kanonische SMILES |
CC(=O)OC1CC2C(CCC1N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















